N-benzyl-2-(1-phenyl-1H-tetrazol-5-yl)propan-2-amine
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Overview
Description
BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE is a complex organic compound featuring a tetrazole ring, which is known for its stability and diverse reactivity. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, making them highly versatile in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE typically involves the formation of the tetrazole ring through a click chemistry approach. This method is eco-friendly, utilizing water as a solvent and moderate conditions to achieve good yields. The reaction involves the cycloaddition of azides and alkynes, catalyzed by copper(I) ions, to form the tetrazole ring.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs similar click chemistry techniques due to their efficiency and scalability. The use of non-toxic reagents and solvents, along with easy extraction and setup, makes this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring, often using reducing agents like hydrogen or hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizers, reducing agents, and various electrophiles and nucleophiles. Reaction conditions often involve moderate temperatures and the use of solvents like acetonitrile or water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to nitro derivatives, while substitution reactions can introduce various functional groups to the tetrazole ring .
Scientific Research Applications
BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. This interaction can modulate biological pathways, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: Similar in structure to tetrazoles, these compounds also exhibit diverse reactivity and applications.
Uniqueness
BENZYL[2-(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)PROPAN-2-YL]AMINE is unique due to its specific substitution pattern and the presence of both benzyl and phenyl groups, which enhance its stability and reactivity compared to other tetrazole derivatives .
Properties
Molecular Formula |
C17H19N5 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-benzyl-2-(1-phenyltetrazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C17H19N5/c1-17(2,18-13-14-9-5-3-6-10-14)16-19-20-21-22(16)15-11-7-4-8-12-15/h3-12,18H,13H2,1-2H3 |
InChI Key |
PKHVFVZEWXJDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=NN1C2=CC=CC=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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